molecular formula C15H20ClNO B12007211 2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride CAS No. 82380-43-6

2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride

Cat. No.: B12007211
CAS No.: 82380-43-6
M. Wt: 265.78 g/mol
InChI Key: JOQWMUPYRUSRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinuclidine core, which is a bicyclic amine, and a methylene group attached to a p-tolyl group. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride typically involves a multi-step process. One common method starts with the preparation of the quinuclidine core, followed by the introduction of the methylene and p-tolyl groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinuclidine core or the p-tolyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced quinuclidine derivatives.

    Substitution: Formation of substituted quinuclidinol derivatives.

Scientific Research Applications

2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride involves its interaction with specific molecular targets. The quinuclidine core can interact with receptors or enzymes, potentially modulating their activity. The methylene and p-tolyl groups may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)-3-quinuclidinol: Lacks the methylene group, which may affect its reactivity and applications.

    2-Methylene-3-phenyl-3-quinuclidinol: Similar structure but with a phenyl group instead of a p-tolyl group, which can influence its chemical properties and biological activity.

Uniqueness

2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride is unique due to the presence of both the methylene and p-tolyl groups, which can enhance its reactivity and potential applications. The hydrochloride form also improves its solubility, making it more versatile for various research and industrial purposes.

Properties

CAS No.

82380-43-6

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

2-methylidene-3-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride

InChI

InChI=1S/C15H19NO.ClH/c1-11-3-5-13(6-4-11)15(17)12(2)16-9-7-14(15)8-10-16;/h3-6,14,17H,2,7-10H2,1H3;1H

InChI Key

JOQWMUPYRUSRSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3CCN(C2=C)CC3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.